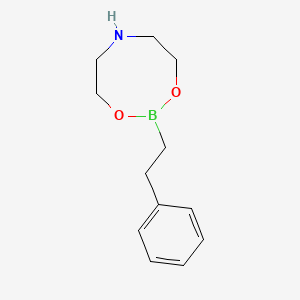

2-(2-苯乙基)-1,3,6,2-二氧杂硼杂环辛烷

描述

Phenethyl acetate is a related compound that is an ester resulting from the condensation of acetic acid and phenethyl alcohol . It is found in a range of fruits and biological products . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-phenylethyl)chromones, has been studied . These compounds were isolated from the resinous heartwood of Aquilaria sinensis . The chemical structures of these new compounds were elucidated by 1D and 2D NMR and MS data, single-crystal X-ray diffraction analysis, and electronic circular dichroism (ECD) calculations .Chemical Reactions Analysis

A total of fifty-six chromones, including various types of 2-(2-phenylethyl)chromones, were characterized by HPLC/DAD/ESI/MS/MS in three agarwood samples . The characteristic fragmentation behavior of these chromones was described for the first time .Physical And Chemical Properties Analysis

Phenylethyl alcohol, a related compound, has a molecular formula of C8H10O and a molar mass of 122.1644 g/mol .科学研究应用

药物化学

2-苯乙胺类,包括“2-(2-苯乙基)-1,3,6,2-二氧杂硼杂环辛烷”等衍生物,在药物化学中发挥着重要作用。它们参与了针对各种受体和酶的治疗剂的开发。 例如,它们充当肾上腺素受体的配体,肾上腺素受体对于心血管功能至关重要,以及多巴胺受体,多巴胺受体对于神经过程很重要 .

药物发现

2-苯乙胺骨架的灵活性允许创建具有潜在药理学特性的多样化化合物。 研究小组一直在探索新的生物活性 2-苯乙胺,从而发现了可能用作药物开发先导物的全新分子 .

神经化学

基于 2-苯乙胺结构的内源性儿茶酚胺,如多巴胺和去甲肾上腺素,是多巴胺能神经元的中枢。这些神经元在自主运动、应激反应和情绪调节中起着至关重要的作用。 2-苯乙胺的衍生物用于研究这些通路并开发可以调节这些神经递质的药物 .

合成途径

2-苯乙胺基序嵌套在源自天然生物合成途径的复杂环状框架中。 研究这些途径可以导致天然产物的合成以及具有增强生物活性的合成类似物的开发 .

治疗靶点

2-苯乙胺及其衍生物在关键治疗靶点中被列举,包括单胺氧化酶 (MAO) 和碳酸酐酶等酶。 这些酶的抑制剂在治疗抑郁症和青光眼等疾病方面具有治疗应用 .

受体结合研究

对药物化学中 2-苯乙胺的综述强调了了解这些化合物与各种受体的结合亲和力和选择性的重要性。 这些知识对于设计具有所需治疗效果和最小副作用的药物至关重要 .

安全和危害

未来方向

作用机制

Target of Action

It is known that phenethylamine derivatives, which include 2-(2-phenylethyl)-1,3,6,2-dioxazaborocane, often interact with various receptors in the human body . For instance, phenethylamine itself is known to bind to the trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Mode of Action

Phenethylamine, a related compound, regulates monoamine neurotransmission by binding to taar1 and inhibiting vmat2 in monoamine neurons . It’s plausible that 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane may have a similar interaction with its targets, leading to changes in neurotransmission.

Biochemical Pathways

Phenethylamine, a structurally similar compound, is known to be involved in the shikimate and ehrlich pathways . These pathways are responsible for the biosynthesis of aromatic compounds, including 2-phenylethanol .

Pharmacokinetics

Phenethylamine, a related compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . The half-life of phenethylamine is approximately 5-10 minutes for exogenous sources and about 30 seconds for endogenous sources . These properties could potentially provide insight into the ADME properties of 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane.

Result of Action

Phenethylamine, a related compound, acts as a central nervous system stimulant in humans . It’s plausible that 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane. For instance, the production of 2-phenylethanol, a related compound, can be enhanced by certain elicitors such as ferrous sulfate and methyl jasmonate . Similarly, the action of 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane could potentially be influenced by environmental factors.

属性

IUPAC Name |

2-(2-phenylethyl)-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-2-4-12(5-3-1)6-7-13-15-10-8-14-9-11-16-13/h1-5,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYNBCZSIYCXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639929 | |

| Record name | 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4848-04-8 | |

| Record name | 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

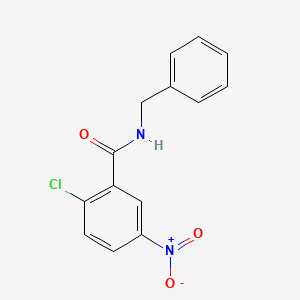

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

mercury](/img/structure/B1604585.png)

![(3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1604592.png)